![molecular formula C13H19NO B1374466 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 1354949-65-7](/img/structure/B1374466.png)
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)methyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as DMAHN, is an organic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 90°C and a boiling point of approximately 315°C. DMAHN is a derivative of naphthalene and is composed of a naphthalene ring with one methyl substituent, a dimethylamino group, and a hydroxyl group. DMAHN has been studied extensively for its potential applications in organic synthesis and as a reagent in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Biological Activity and Pharmacological Effects
- Emetic and Behavioral Effects : Research has shown that certain derivatives of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol, such as 2-dimethylamino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene, exhibit potent emetic effects in dogs. Interestingly, these compounds did not provoke compulsive behavioral activities in mice or pigeons, which indicates a distinctive pharmacological profile compared to similar compounds (Burkman, 1973).
Chemical Synthesis and Applications
- Protecting Group for Benzoxaboroles : A derivative, 1-Dimethylamino-8-methylaminonaphthalene, has been proposed as a protecting group for benzoxaboroles. This complex is fluorescent, stable under various conditions, and can be readily cleaved to free the benzoxaborole (VanVeller et al., 2013).
- Reductive Debromination in Organic Synthesis : The use of tetrakis(dimethylamino)ethylene in the presence of olefins has been shown to effectively yield 1,2,3,4-tetrahydronaphthalenes through the reductive debromination of 1,2-bis(bromomethyl)arenes, demonstrating its utility in organic synthesis (Nishiyama et al., 2005).
Pharmacodynamics and Receptor Interactions
- Vasopressor Agent and Alpha 2-Adrenoceptors Interaction : Studies have shown that M-7, a related compound, acts as a potent agonist at presynaptic alpha 2-adrenoceptors and is a strong vasopressor agent. The pressor effects of M-7 suggest that it interacts with postsynaptic alpha 2-adrenoceptors (Drew, 1980).
Molecular Structure and Physical Properties
- Crystal Structures of Derivatives : Recent research has focused on the molecular structures of derivatives of 1,2,3,4-tetrahydronaphthalene, such as methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate. These studies contribute to the understanding of stereochemistry and molecular conformations in this class of compounds (Kaiser et al., 2023).
Propiedades
IUPAC Name |
1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZGRJQCNGUBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182093 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
CAS RN |
1354949-65-7 |
Source


|
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

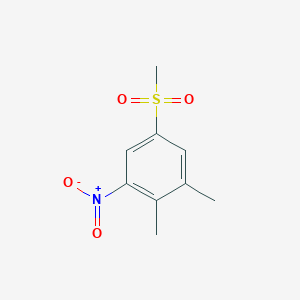
![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
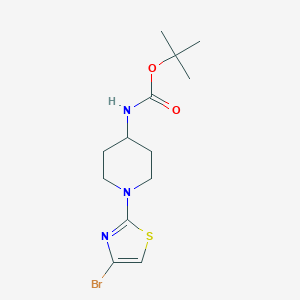
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
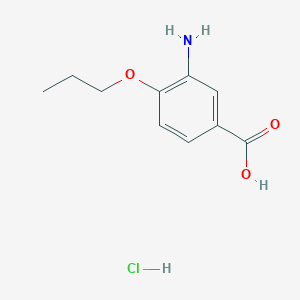
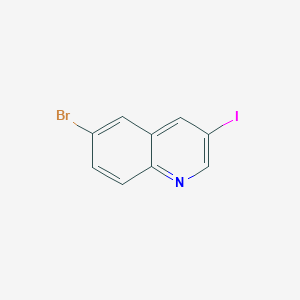
![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
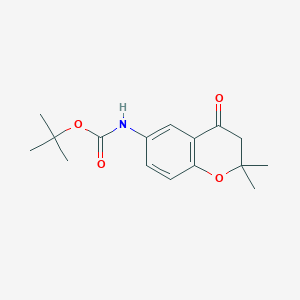

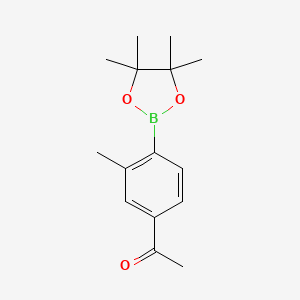

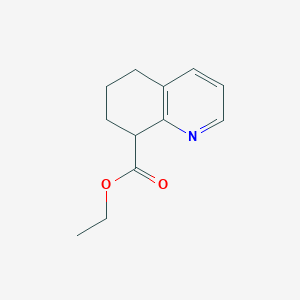
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
